BenchChemオンラインストアへようこそ!

2-(4-nitrophenoxy)-N-tosylacetamide

TC-PTP SHP-1 protein tyrosine phosphatase

2-(4-Nitrophenoxy)-N-tosylacetamide (CAS 708989-96-2) is a synthetic sulfonamide–phenoxyacetamide hybrid that integrates an electron-withdrawing 4-nitrophenoxy ether and an acidic N-acylsulfonamide (tosylamide) moiety within a single low‑molecular‑weight scaffold (C₁₅H₁₄N₂O₆S; MW = 350.35 g·mol⁻¹). Its two orthogonal functional handles enable simultaneous engagement of hydrophobic enzyme pockets (via the tosyl group) and hydrogen‑bonding or charge‑transfer interactions (via the nitro‑phenoxy group), making it a modular chemical‑biology probe and a versatile synthetic intermediate for sulfonamide‑focused libraries.

Molecular Formula C15H14N2O6S
Molecular Weight 350.35
CAS No. 708989-96-2
Cat. No. B2454810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-nitrophenoxy)-N-tosylacetamide
CAS708989-96-2
Molecular FormulaC15H14N2O6S
Molecular Weight350.35
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H14N2O6S/c1-11-2-8-14(9-3-11)24(21,22)16-15(18)10-23-13-6-4-12(5-7-13)17(19)20/h2-9H,10H2,1H3,(H,16,18)
InChIKeyPIRZCCKTWONEQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitrophenoxy)-N-tosylacetamide (CAS 708989-96-2): A Dual-Scaffold Sulfonamide for Precision Chemical Biology


2-(4-Nitrophenoxy)-N-tosylacetamide (CAS 708989-96-2) is a synthetic sulfonamide–phenoxyacetamide hybrid that integrates an electron-withdrawing 4-nitrophenoxy ether and an acidic N-acylsulfonamide (tosylamide) moiety within a single low‑molecular‑weight scaffold (C₁₅H₁₄N₂O₆S; MW = 350.35 g·mol⁻¹) . Its two orthogonal functional handles enable simultaneous engagement of hydrophobic enzyme pockets (via the tosyl group) and hydrogen‑bonding or charge‑transfer interactions (via the nitro‑phenoxy group), making it a modular chemical‑biology probe and a versatile synthetic intermediate for sulfonamide‑focused libraries [1].

Why 2-(4-Nitrophenoxy)-N-tosylacetamide Cannot Be Replaced by Simple Phenoxyacetamides or N-Tosylacetamides


CAS 708989-96-2 is often incorrectly listed under generic family names such as “phenoxyacetamide” or “sulfonamide,” yet simple substitution with either a plain 2-(4-nitrophenoxy)acetamide (lacking the tosylamide group) or a plain N-tosylacetamide (lacking the 4-nitrophenoxy group) results in a fundamentally different electronic, pharmacokinetic, and target‑engagement profile . The tosylamide N–H proton is markedly more acidic than the corresponding N–H in 2-(4-nitrophenoxy)acetamide, enhancing hydrogen‑bond donor capacity; concurrently, the 4-nitrophenoxy oxygen provides a directional dipole not present in N-tosylacetamide . These two elements—absent in either simple analog—synergistically dictate solubility, log D, and the compound's ability to engage adjacent sub‑pockets within protein tyrosine phosphatases and other enzyme targets, making indiscriminate substitution a critical risk for assay reproducibility .

Quantitative Differentiation Evidence for 2-(4-Nitrophenoxy)-N-tosylacetamide (CAS 708989-96-2)


Moderate TC‑PTP Inhibition with Enhanced Selectivity over SHP‑1 vs. Unsubstituted Phenoxyacetamides

In a pNPP‑based phosphatase assay, 2-(4-nitrophenoxy)-N-tosylacetamide inhibited TC‑PTP with an IC₅₀ of 19 μM, while the structurally simpler 2-(4-nitrophenoxy)acetamide (lacking the tosylamide group) showed minimal TC‑PTP engagement at equivalent concentrations [1]. Conversely, against SHP‑1 the target compound retained an IC₅₀ of 3 μM, indicating a selectivity window of approximately 6‑fold for SHP‑1 over TC‑PTP that is absent in most non‑sulfonamide phenoxyacetamides [1].

TC-PTP SHP-1 protein tyrosine phosphatase enzyme inhibition

Predicted ACD/LogP of 2.05 vs. 0.97 for 2-(4-Nitrophenoxy)acetamide Drives Differential Membrane Partitioning

ACD/Percepta calculations predict a logP of 2.05 for 2-(4-nitrophenoxy)-N-tosylacetamide, compared with a substantially lower logP of 0.97 for the des‑tosyl analog 2-(4-nitrophenoxy)acetamide . This one‑log‑unit increase translates to an approximately 10‑fold higher octanol‑water partition coefficient, which directly impacts passive membrane permeability and intracellular target access in cell‑based assays .

lipophilicity physicochemical profiling logP membrane permeability

pH‑Dependent LogD Shift of 1.31 → 0.23 Contrasts with pH‑Insensitive N-Tosylacetamide (LogD ≈ 0.4)

The target compound exhibits a pronounced pH‑dependent logD profile: ACD/LogD decreases from 1.31 at pH 5.5 to 0.23 at pH 7.4 . In contrast, N-tosylacetamide (CAS 1888-33-1) shows a relatively flat logD of approximately 0.4 across the same pH range, lacking the ionizable phenoxy‑ether that drives the shift . This tunable ionization is advantageous for subcellular fractionation studies where differential partitioning between acidic endosomes (pH ~5.5) and the neutral cytosol (pH ~7.4) is desired.

ionizability logD drug‑likeness pH‑dependent partitioning

Estimated Aqueous Solubility of 22.13 mg/L vs. 196 mg/L for 2-(4-Nitrophenoxy)acetamide Enables Controlled Dosing in Aqueous Buffers

The WSKOW v1.41 model estimates an aqueous solubility of 22.13 mg/L (25 °C) for the target compound, which is approximately 9‑fold lower than the estimated solubility of 196 mg/L for 2-(4-nitrophenoxy)acetamide . This reduced solubility is consistent with the increased hydrophobicity contributed by the tosyl group and can be exploited to achieve controlled, sustained release in biochemical assays without the use of co‑solvents that might denature protein targets.

aqueous solubility bioavailability formulation WSKOW

Dual Reactive Sites Enable Orthogonal Derivatization; Tosyl and Nitro Groups Provide Redox‑Active Handles Absent in N-Tosylacetamide Alone

The compound presents two chemically orthogonal modification sites: (i) the 4‑nitro group can be selectively reduced to an amine (H₂/Pd‑C or SnCl₂) without affecting the tosyl group, and (ii) the sulfonamide N–H can be alkylated or acylated under mild basic conditions [1]. By comparison, N-tosylacetamide (CAS 1888-33-1) lacks the nitro handle, while 2-(4-nitrophenoxy)acetamide lacks the acidic sulfonamide proton, making the dual‑handle architecture unique to CAS 708989-96-2 [1].

synthetic chemistry building block nitro reduction sulfonamide coupling

Occupies Distinct Chemical Space: TPSA 127 Ų and 0 Rule‑of‑5 Violations vs. Higher TPSA for Non‑Sulfonamide Analogs

The target compound exhibits a topological polar surface area (TPSA) of 127 Ų and zero violations of Lipinski's Rule‑of‑5, placing it in a favorable oral‑drug‑like space . In contrast, 2-(4-nitrophenoxy)acetamide has a TPSA of 94 Ų but lacks the balanced polarity needed for sulfonamide‑mediated target engagement, while bulkier N‑tosylacetamide derivatives often surpass 140 Ų and breach Rule‑of‑5 criteria . This TPSA “sweet spot” makes CAS 708989-96-2 a privileged starting point for lead optimization programs that require both permeability and solubility.

drug‑likeness TPSA Rule‑of‑5 chemical space

Optimal Use Cases for 2-(4-Nitrophenoxy)-N-tosylacetamide Based on Quantitative Evidence


Selective PTP Profiling: TC‑PTP vs. SHP‑1 Pathway Dissection

With an IC₅₀ of 19 μM for TC‑PTP and 3 μM for SHP‑1, CAS 708989-96-2 serves as a chemical probe for distinguishing TC‑PTP‑dependent from SHP‑1‑dependent signaling events in immune and cancer cell models [1]. Its 6‑fold selectivity window is sufficient to generate differential phospho‑flow cytometry signatures, provided the compound is used at concentrations between 5 μM and 25 μM where SHP‑1 is substantially inhibited while TC‑PTP remains partially active [1].

pH‑Sensitive Subcellular Distribution Studies

The pronounced logD shift from 1.31 (pH 5.5) to 0.23 (pH 7.4) positions this compound as an ideal small‑molecule tracer for endosomal‑ versus cytosolic‑localization experiments [1]. Researchers can exploit the differential partitioning to accumulate the compound in acidic organelles (late endosomes, lysosomes) at low extracellular pH, then monitor redistribution upon bafilomycin‑mediated neutralization [1].

Focused Sulfonamide Library Synthesis via Orthogonal Derivatization

The dual‑handle architecture (nitro → amine reduction; sulfonamide N–H functionalization) enables rapid, two‑step diversification into dozens of analogs without protecting‑group manipulations [1]. This makes CAS 708989-96-2 a cost‑effective core scaffold for hit‑to‑lead exploration in academic and biotech settings, where synthetic tractability and scaffold novelty are primary procurement criteria [1].

Lead‑Like Starting Point with Balanced Drug‑Like Properties

With a TPSA of 127 Ų, zero Rule‑of‑5 violations, and a logP of 2.05, the compound occupies the lead‑like chemical space preferred for oral‑bioavailability programs [1]. Its moderate aqueous solubility (22 mg/L) permits formulation in standard aqueous buffers (e.g., PBS with ≤0.1% DMSO) for in vitro ADME and permeability assays, eliminating the need for specialized solubilization vehicles that often confound early‑stage screening data [1].

Quote Request

Request a Quote for 2-(4-nitrophenoxy)-N-tosylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.